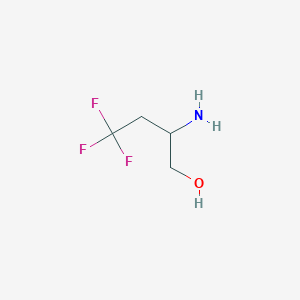

2-amino-4,4,4-trifluoro-1-Butanol

Descripción general

Descripción

2-amino-4,4,4-trifluoro-1-Butanol is a fluorinated organic compound . It is an important intermediate used in various fields such as semiconductors, liquid crystals, and pharmaceuticals .

Synthesis Analysis

The synthesis of 2-amino-4,4,4-trifluoro-1-Butanol involves several stages. One method involves the reaction of 3-chloro-1,1,1-trifluoropropane with magnesium and ethylene dibromide in tetrahydrofuran at 35-62°C . Another method involves the addition reaction of 3-chloropropanol with 3,4-dihydropyran under the action of a catalyst .Molecular Structure Analysis

The molecular formula of 2-amino-4,4,4-trifluoro-1-Butanol is C4H8F3NO . The molecular weight is 143.1076296 . The structure of similar compounds reveals slightly distorted octahedral polyhedra .Chemical Reactions Analysis

The reaction of dielectrophilic precursor 4,4,4-trifluoro-3,3-dihydroxy-2-methyl-1-(thien-2-yl)-1-butanone with hydroxylamine hydrochloride produces a diastereoisomeric mixture of 5-trifluoromethyl-5-hydroxy-4-methyl-3-(thien-2-yl)-4,5-dihydroisoxazole .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, 4,4,4-Trifluoro-1-butanol, include a boiling point of 123-127 °C/760 mmHg, a density of 1.212 g/mL at 25 °C, and a refractive index n20/D of 1.343 .Aplicaciones Científicas De Investigación

Drug Design and Development

Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are in high demand as bioisosteres of leucine moieties in drug design. These derivatives can mimic specific amino acid backbones and contribute to fine-tuning the desired bioactivity and pharmacokinetics of potential drugs .

Fluorinated Synthons

2-amino-4,4,4-trifluoro-1-butanol serves as a valuable building block for synthesizing other compounds. Specifically, it is used to create racemic 2-amino-5,5,5-trifluoro-3-methylpentanoic acid, which acts as a fluorinated synthon in organic synthesis .

Chiral Auxiliary in Asymmetric Synthesis

Researchers have developed a method for large-scale preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid. This compound is used as a chiral auxiliary in asymmetric synthesis. The process involves forming a recyclable chiral auxiliary Ni(II) complex with glycine Schiff base, followed by alkylation with CF3–CH2–I under basic conditions. The resultant alkylated Ni(II) complex disassembles to reclaim the chiral auxiliary and yield the desired product .

Chemical Biology and Peptide Synthesis

The N-Fmoc derivative of 2-amino-4,4,4-trifluorobutanoic acid finds applications in chemical biology and peptide synthesis. Researchers use it to modify peptides and study their interactions with biological systems .

Organic Chemistry

In organic chemistry, this compound contributes to the development of novel synthetic methodologies. Its trifluoromethyl group enhances reactivity and selectivity, making it a valuable tool for creating complex molecules .

Metabolic Stability Enhancement

Strategically incorporating fluorine atoms into drug molecules improves their metabolic stability. By substituting hydrogen atoms with fluorine, researchers can enhance the pharmacological properties of compounds. 2-amino-4,4,4-trifluoro-1-butanol plays a role in this context .

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-4,4,4-trifluorobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3NO/c5-4(6,7)1-3(8)2-9/h3,9H,1-2,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRIDDDXXMMLMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)N)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-amino-4,4,4-trifluoro-1-Butanol | |

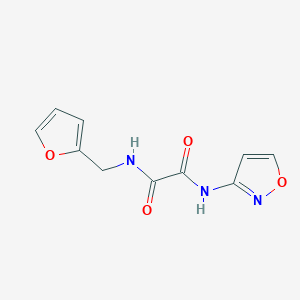

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

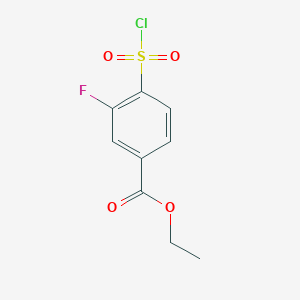

Synthesis routes and methods III

Procedure details

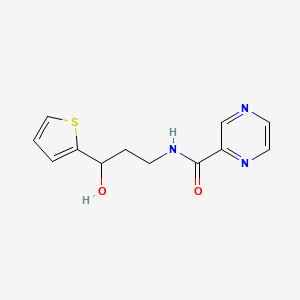

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-7-(p-tolyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2622046.png)

![Tert-butyl (1S,5R)-6-[(2-chloropyrimidine-5-carbonyl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2622047.png)

![4-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B2622053.png)

![3-(thiophen-2-yl)-5-(m-tolyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2622055.png)

![N-[4-[2-ethylsulfonyl-3-(3-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2622057.png)

![2-Chloro-N-[(2R)-1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)propan-2-yl]acetamide](/img/structure/B2622060.png)

![5-[[(6-Methylsulfanylpyridine-3-carbonyl)amino]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2622061.png)

![3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2622062.png)

![5-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B2622064.png)

![(3Z)-1-benzyl-3-{[(3-chloro-4-methoxyphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2622067.png)